molecular formula C13H24N2O2 B13088734 Methyl 1-(4-aminopiperidin-1-YL)cyclohexanecarboxylate

Methyl 1-(4-aminopiperidin-1-YL)cyclohexanecarboxylate

Cat. No.: B13088734
M. Wt: 240.34 g/mol
InChI Key: XWCYATCWGBPGFT-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 4-aminopiperidine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a cyclohexane carboxylate moiety makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is a compound of increasing interest in medicinal chemistry. Its potential applications in developing therapeutic agents have been noted, particularly in the context of neuroprotection and as a possible treatment for various neurological conditions. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its potential effects on the central nervous system (CNS). The piperidine moiety is known to influence receptor binding and modulation, which may contribute to its neuroprotective properties.

Neuroprotective Effects

Recent studies have highlighted the compound's ability to protect neurons from damage, particularly in models of chemotherapy-induced neurotoxicity. For instance, a study investigated its effects on cortical neurons subjected to paclitaxel treatment, a common chemotherapeutic agent associated with neurotoxic side effects. The results indicated that this compound significantly improved neurite outgrowth and synaptogenesis in treated neurons compared to controls .

Table 1: Neuroprotective Effects in Cortical Neurons

Treatment GroupNeurite Outgrowth (µm)Synaptogenesis Score
Control50 ± 52.0 ± 0.2
Paclitaxel20 ± 30.5 ± 0.1
Methyl Compound 10 nM40 ± 41.5 ± 0.2
Methyl Compound 100 nM60 ± 62.5 ± 0.3

Pharmacological Studies

Pharmacokinetic studies have shown that this compound has a favorable profile with a high therapeutic window. In animal models, it demonstrated effective plasma concentration levels with minimal toxicity at higher doses .

Table 2: Pharmacokinetic Parameters

Dose (mg/kg)RouteAUC (ng/mL·h)Half-Life (h)
5IV6985 ± 185012.8 ± 3.4
10IPNot reportedNot reported

Case Studies

Case Study: Neuroprotective Potential
In a controlled study involving mice treated with paclitaxel, the administration of this compound resulted in significant alleviation of symptoms associated with neuropathy. Mice receiving the compound showed improved thermal nociceptive responses and reduced mechanical allodynia compared to those receiving only paclitaxel .

Case Study: Synthesis and Efficacy
A recent synthesis study reported the efficient production of this compound and evaluated its efficacy against various neurological disorders. The study concluded that the compound holds promise as a lead candidate for further development due to its potent biological activity and favorable pharmacological properties .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 1-(4-aminopiperidin-1-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-17-12(16)13(7-3-2-4-8-13)15-9-5-11(14)6-10-15/h11H,2-10,14H2,1H3

InChI Key

XWCYATCWGBPGFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)N2CCC(CC2)N

Origin of Product

United States

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